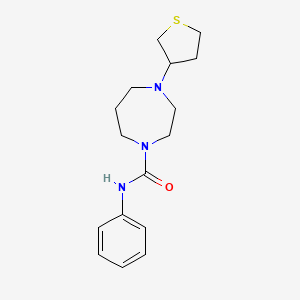
N-phenyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as TMT, is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. TMT is a selective ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is widely expressed in the central nervous system.
Aplicaciones Científicas De Investigación
Radiolabeling and Antagonist Applications
Radiolabeling techniques involving related compounds, such as N-(7-chloro-1- methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide, have been explored for their applications as cholecystokinin-A (CCK-A) antagonists. These methods are crucial for studying the biodistribution and pharmacokinetics of potential therapeutic agents (Saemian, Shirvani, & Javaheri, 2012).
Anticancer Agents
The synthesis and biological evaluation of novel homopiperazine derivatives, including those similar to the query compound, have demonstrated potential as anticancer agents. Specifically, carboxamide moiety-containing derivatives exhibited significant anti-cancer activity against B-cell leukemic cell lines, suggesting the therapeutic potential of structurally related compounds in oncology (Teimoori et al., 2011).
Antioxidant and Antibacterial Agents
Research into the synthesis of indolyl-4H-chromene-3-carboxamides, which share a core structural similarity with the query compound, has uncovered their application as antioxidant and antibacterial agents. This demonstrates the potential utility of such compounds in developing new treatments for oxidative stress-related diseases and bacterial infections (Subbareddy & Sumathi, 2017).
Photolabeling Reagents
The study on 3-trifluoromethyl-3-phenyldiazirine highlighted its use as a carbene generating group for photolabeling reagents. This is relevant for the development of photochemical probes used in biological research, demonstrating the diverse scientific applications of related compounds in chemical biology and analytical chemistry (Brunner, Senn, & Richards, 1980).
Propiedades
IUPAC Name |
N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h1-3,5-6,15H,4,7-13H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPQSMHDIWPJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/no-structure.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2394149.png)
![{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B2394151.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2394153.png)
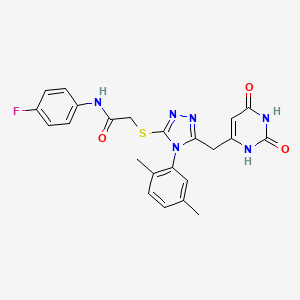
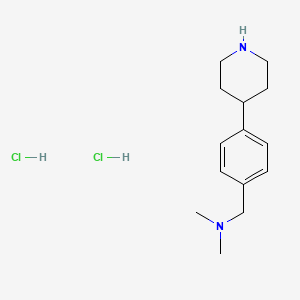
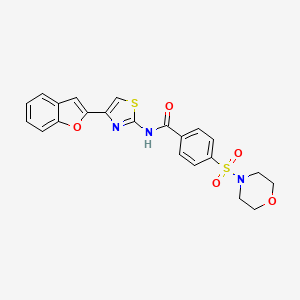

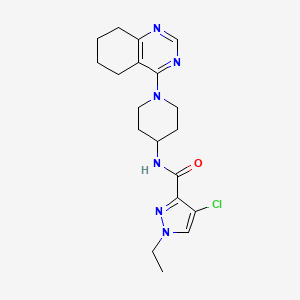
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2394164.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide](/img/structure/B2394166.png)
![3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine](/img/structure/B2394167.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)